d-Campholylmethane
Description
d-Campholylmethane is a bicyclic monoterpene derivative structurally related to camphor, featuring a methane bridge linking two campholyl (bornyl) groups. Its molecular framework consists of a fused bicyclic system with a rigid, non-planar geometry, contributing to distinct stereochemical and physicochemical properties. While direct synthetic routes for this compound are sparsely documented in recent literature, analogous compounds suggest its synthesis likely involves camphor or borneol precursors via alkylation or condensation reactions. Applications of this compound are inferred from structurally related terpenes, including use in pharmaceuticals (e.g., as a chiral auxiliary) and fragrance industries due to its stable, aromatic profile .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(1,2,2,3-tetramethylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-7-11(5,9(2)12)10(8,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
RUPLXQJJFFMCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of d-Campholylmethane typically involves the reaction of camphene with acetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
d-Campholylmethane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
d-Campholylmethane has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of d-Campholylmethane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below contrasts d-Campholylmethane with three structurally or functionally related compounds: Cryptophane-A , diphenylamine analogs , and 1,2-dimethoxyethane (DME) .
| Compound | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Stereochemical Features |
|---|---|---|---|---|
| This compound | Bicyclic monoterpene | ~170 (estimated) | Methane bridge | Chiral centers, rigid bicyclic |
| Cryptophane-A | Macrocyclic tris-cyclohexane | ~700 | Ether linkages | Three-fold symmetry, cavity |
| Diphenylamine analogs | Aromatic amine | 200–300 (varies) | Amine, aryl groups | Planar aromatic systems |
| 1,2-Dimethoxyethane | Linear ether | 90.12 | Methoxy groups | Flexible, acyclic |
- This compound : Its bicyclic structure imparts rigidity and chirality, distinguishing it from linear or macrocyclic analogs.
- Cryptophane-A : A host molecule with a hydrophobic cavity, enabling guest encapsulation (e.g., chloromethane ).
- Diphenylamine analogs : Planar structures mimic thyroid hormones (e.g., thyroxine), enabling receptor interactions .
- DME : A flexible solvent lacking stereochemical complexity, ideal for electrolyte applications .
Physicochemical Properties
| Property | This compound | Cryptophane-A | Diphenylamine Analogs | 1,2-Dimethoxyethane |
|---|---|---|---|---|
| Boiling Point (°C) | ~250 (estimated) | >300 (decomposes) | 200–300 | 85 |
| Solubility | Low in water; organic solvents | Chloroform, DCM | Polar aprotic solvents | Miscible in water |
| Thermal Stability | High (bicyclic rigidity) | Moderate (macrocycle) | Moderate | Low (volatile) |
- Solubility : this compound’s hydrophobicity contrasts with DME’s water miscibility, reflecting structural differences.
- Thermal Stability : The rigid bicyclic system of this compound enhances stability compared to flexible DME or thermally sensitive diphenylamines .
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